
Z-His-Phe-Trp-Oet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-His-Phe-Trp-Oet is a synthetic peptide compound composed of the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research to study enzyme specificity and peptide interactions due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Phe-Trp-Oet typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the stepwise addition of phenylalanine and histidine. Each amino acid is protected by a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminal carboxyl group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Z-His-Phe-Trp-Oet can undergo various chemical reactions, including:
Substitution: The histidine residue can participate in substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes (e.g., pepsin) in an aqueous buffer at an optimal pH for enzyme activity.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Z-His-Phe-Trp-Oet has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme specificity and kinetics.
Biology: Employed in studies of protein-protein interactions and peptide-receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-His-Phe-Phe-Oet: Similar structure but with phenylalanine instead of tryptophan.
Z-His-Phe-Phe-OMe: Similar structure but with a methyl ester group instead of an ethyl ester.
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with different amino acid composition and functional groups.
Uniqueness
Z-His-Phe-Trp-Oet is unique due to the presence of tryptophan, which introduces additional aromatic and hydrophobic interactions. The ethyl ester group also affects the compound’s solubility and stability compared to similar peptides .
Eigenschaften
Molekularformel |
C36H38N6O6 |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1 |
InChI-Schlüssel |
BDLARIQIBCQXJC-CPCREDONSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


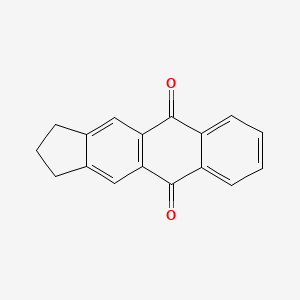
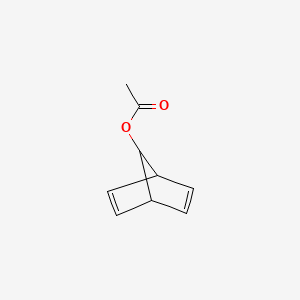
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
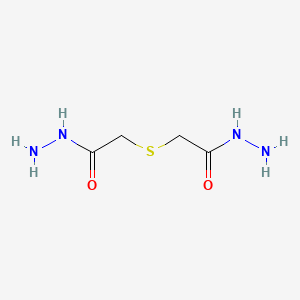
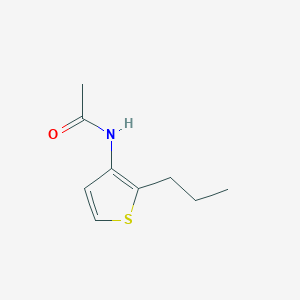
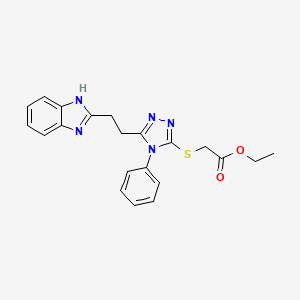
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
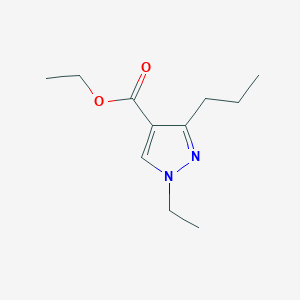
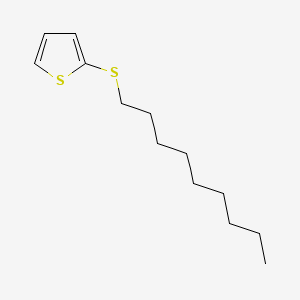
![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
